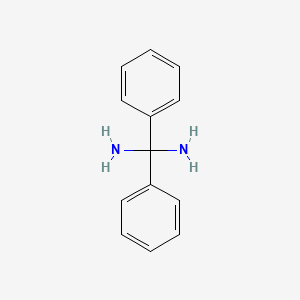
Methanediamine, 1,1-diphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methanediamine, 1,1-diphenyl-” is a chemical compound with the molecular formula C13H14N2 . It is related to “1,1-Diphenyl-N-(trimethylsilyl)methanimine” which has the molecular formula C16H19NSi .
Synthesis Analysis
The synthesis of methanediamine has been a subject of theoretical scrutiny . In a study, low-temperature interstellar analog ices composed of ammonia and methylamine were exposed to energetic electrons, simulating the conditions within cold molecular clouds . This resulted in radical formation and initiated aminomethyl (ĊH2NH2) and amino (NH2) radical chemistry .Molecular Structure Analysis
The molecular structure of “Methanediamine, 1,1-diphenyl-” is based on the molecular formula C13H14N2 . Methanediamine is the simplest molecule to contain the NCN moiety .Chemical Reactions Analysis
The chemical reactions involving methanediamine have been studied in the context of astrochemistry . Methanediamine was identified in the gas phase upon sublimation, while its isomer methylhydrazine (CH3NHNH2) was not observed .Orientations Futures
Methanediamine could be a vital intermediate in the abiotic formation of heterocyclic and aromatic systems such as nucleobases, which all contain the NCN moiety . This makes it a prototype system for unraveling the origin and incorporation of the NCN moiety into complex organic molecules of potential astrobiological importance .
Propriétés
Numéro CAS |
10143-40-5 |
|---|---|
Nom du produit |
Methanediamine, 1,1-diphenyl- |
Formule moléculaire |
C13H14N2 |
Poids moléculaire |
198.26 g/mol |
Nom IUPAC |
diphenylmethanediamine |
InChI |
InChI=1S/C13H14N2/c14-13(15,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,14-15H2 |
Clé InChI |
ZZTCPWRAHWXWCH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(N)N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

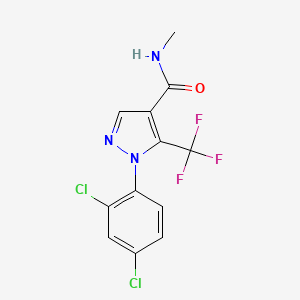

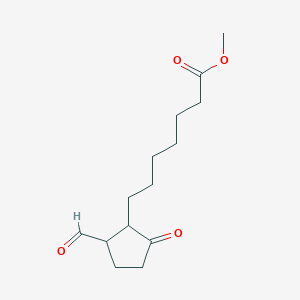
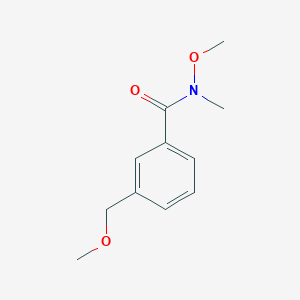

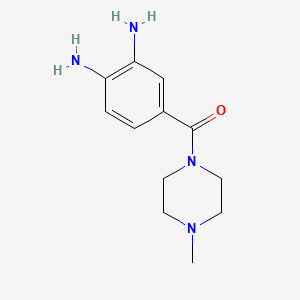
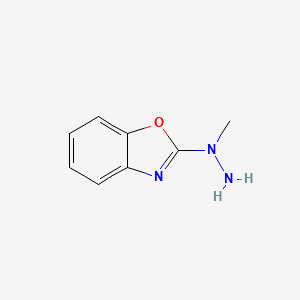
![5-[2-(2-Aminopurin-9-yl)ethyl]-2,2-dimethyl-1,3-dioxane](/img/structure/B8577893.png)

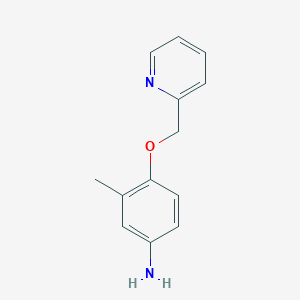
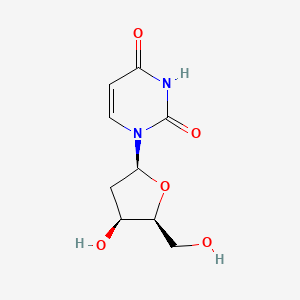
![4-[(4-Methoxyphenyl)sulfonyl]-3-morpholinecarboxylic acid](/img/structure/B8577919.png)

